molecular formula C36H51BF2N2O B1147847 BODIPY-cholesterol CAS No. 878557-19-8

BODIPY-cholesterol

Cat. No.: B1147847
CAS No.: 878557-19-8
M. Wt: 576.62
Attention: For research use only. Not for human or veterinary use.
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Description

BODIPY-cholesterol is a fluorescently tagged cholesterol molecule where the cholesterol is labeled with a boron dipyrromethene difluoride (BODIPY) fluorophore. This compound is primarily used to monitor sterol uptake and inter-organelle sterol flux in cells. The excitation wavelength for this compound is 480 nm, and the emission wavelength is 508 nm .

Mechanism of Action

Target of Action

BODIPY-cholesterol, also known as EverFluor 24-norcholesterol, primarily targets cellular membranes . It is used to monitor cholesterol efflux from cells, particularly from spermatozoa during in vitro capacitation .

Mode of Action

This compound interacts with its targets by integrating into the lipid bilayer of cell membranes . It behaves similarly to natural cholesterol in artificial bilayers and in cultured cells . The compound’s fluorescent properties allow it to be used as a probe to visualize and quantify cholesterol efflux .

Biochemical Pathways

This compound is involved in the cholesterol efflux pathway . During the process of capacitation, cholesterol is effluxed from the sperm membrane to the extracellular environment . This compound can be used to monitor this crucial step .

Pharmacokinetics

It is known that the compound is lipophilic and integrates into the lipid bilayer of cell membranes . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be similar to those of cholesterol.

Result of Action

The primary result of this compound’s action is the visualization and quantification of cholesterol efflux from cells . This provides valuable insights into the process of capacitation in spermatozoa . Additionally, the compound’s fluorescent properties allow for the study of membrane microdomains in living cells .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . The compound is relatively environment and ph insensitive , suggesting that it maintains its functionality under a variety of conditions

Biochemical Analysis

Biochemical Properties

BODIPY-cholesterol plays a significant role in biochemical reactions, particularly in the context of membrane biology. It interacts with various enzymes, proteins, and other biomolecules, mimicking the behavior of natural cholesterol. This compound is known to integrate into lipid bilayers, where it influences membrane fluidity and organization. It interacts with enzymes such as cholesterol oxidase and acyl-CoA cholesterol acyltransferase, which are involved in cholesterol metabolism. Additionally, this compound binds to proteins like caveolin and flotillin, which are associated with lipid rafts and membrane microdomains .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating membrane properties and participating in cell signaling pathways. This compound affects gene expression by altering the activity of transcription factors that respond to changes in membrane cholesterol levels. It also impacts cellular metabolism by regulating the uptake and efflux of cholesterol, thereby maintaining cholesterol homeostasis . In neurons, this compound has been shown to enhance neurotransmission by increasing the number and recycling rate of synaptic vesicles .

Molecular Mechanism

The mechanism of action of this compound involves its integration into cellular membranes, where it mimics the behavior of natural cholesterol. This compound binds to membrane proteins and lipids, influencing their organization and function. It can inhibit or activate enzymes involved in cholesterol metabolism, such as acyl-CoA cholesterol acyltransferase, by altering the local lipid environment. This compound also affects gene expression by modulating the activity of sterol regulatory element-binding proteins, which are key regulators of cholesterol homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under experimental conditions, allowing for long-term studies of cholesterol dynamics. Prolonged exposure to light can lead to photobleaching, which may affect its fluorescence properties. Studies have shown that this compound can be used for time-lapse imaging to monitor cholesterol trafficking and distribution in living cells over extended periods . Long-term effects on cellular function have been observed, including changes in membrane organization and cholesterol homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to study cholesterol distribution and metabolism without causing significant toxicity. At high doses, it may induce adverse effects such as membrane disruption and cytotoxicity. Studies in animal models have shown that this compound can be used to monitor cholesterol efflux and uptake in various tissues, providing insights into cholesterol metabolism and transport . Threshold effects have been observed, where low doses enhance cholesterol homeostasis, while high doses disrupt cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways related to cholesterol metabolism. It interacts with enzymes such as acyl-CoA cholesterol acyltransferase and cholesterol oxidase, which play key roles in cholesterol esterification and oxidation. This compound also affects metabolic flux by influencing the distribution and transport of cholesterol within cells. It can alter metabolite levels by modulating the activity of enzymes involved in cholesterol biosynthesis and degradation . These interactions highlight the importance of this compound in studying cholesterol metabolism and its regulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is incorporated into lipid bilayers and transported via vesicular and non-vesicular pathways. This compound interacts with transporters such as ATP-binding cassette transporters, which facilitate its efflux from cells. It is also distributed to specific cellular compartments, including the plasma membrane, endosomes, and lipid droplets . The distribution of this compound within cells is influenced by its interactions with binding proteins and membrane microdomains .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the plasma membrane, where it influences membrane properties and cholesterol homeostasis. This compound is also found in intracellular compartments such as endosomes and lipid droplets, where it participates in cholesterol trafficking and storage. The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for understanding the role of this compound in cellular processes .

Chemical Reactions Analysis

Types of Reactions

BODIPY-cholesterol primarily undergoes reactions typical of cholesterol and BODIPY compounds. These include:

    Oxidation: this compound can undergo oxidation reactions, which may alter its fluorescent properties.

    Substitution: The BODIPY group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Dimethyl sulfoxide (DMSO): Used as a solvent for dissolving BODIPY.

    Acylating agents: Used for linking BODIPY to cholesterol.

Major Products Formed

The major product formed from these reactions is this compound itself, which is used for various analytical and research purposes .

Scientific Research Applications

BODIPY-cholesterol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to closely mimic the behavior of natural cholesterol while providing a strong fluorescent signal. This makes it particularly valuable for detailed studies of cholesterol dynamics in living cells .

Properties

IUPAC Name

(10R,13R)-17-[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21?,27?,28?,30?,31?,32?,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFWELDLDWZNRO-SJIMSOPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5[C@@]4(CCC6C5CC=C7[C@@]6(CCC(C7)O)C)C)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51BF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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